1-(3-Chloro-4-methoxyphenyl)-2-pyrrolidinone
Description
Properties
Molecular Formula |
C11H12ClNO2 |
|---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H12ClNO2/c1-15-10-5-4-8(7-9(10)12)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
MSPOALYEHABFEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCC2=O)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Ring-Opening and Smiles-Truce Arylation
Another method relevant to pyrrolidinone synthesis involves the reaction of arylsulfonamides with cyclopropane diesters under basic conditions. This one-pot process includes:
- Nucleophilic ring-opening of cyclopropane diesters.
- Smiles-Truce aryl transfer reaction.
- Lactam (pyrrolidinone) ring formation.
This cascade reaction efficiently constructs α-arylated pyrrolidinones, which could be adapted to prepare 1-(3-chloro-4-methoxyphenyl)-2-pyrrolidinone by using the appropriate arylsulfonamide precursor bearing the 3-chloro-4-methoxyphenyl group.
Patent-Reported Processes
A patent (WO2015001567A1) describes processes involving 3-chloro-4-methoxybenzyl derivatives in the synthesis of complex pyrrolidinyl compounds. While the patent focuses on more complex molecules, it implies availability of intermediates and methods that could be adapted for this compound preparation, such as:
- Use of 3-chloro-4-methoxybenzyl amines.
- Cyclization reactions to form pyrrolidinone rings.
- Controlled substitution reactions to maintain chloro and methoxy groups intact.
Proposed Synthetic Route (Based on Literature)
A plausible synthetic route to this compound could be:
- Starting Material: 3-chloro-4-methoxyaniline or 3-chloro-4-methoxybenzylamine.
- Formation of N-substituted Pyrrolidinone:
- React the amine with a suitable 4-carbon precursor containing a carboxylic acid or ester group (e.g., succinic anhydride or γ-butyrolactone derivative).
- Cyclization under dehydrating or catalytic conditions to form the pyrrolidinone ring.
- Purification: Use silica gel chromatography with solvent systems such as petroleum ether/dichloromethane/ethyl acetate for product isolation.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Pd-Catalyzed C–H Activation | Pd(OAc)₂, PCy₃·HBF₄, DIPA, DMSO, 135°C, 52 h | High yield (up to 94%), versatile | Requires expensive catalysts, long reaction time |
| Smiles-Truce Arylation Cascade | Arylsulfonamides, cyclopropane diesters, base | One-pot, operationally simple | Limited substrate scope reported |
| Amine + Succinic Anhydride | 3-chloro-4-methoxyaniline, succinic anhydride | Straightforward, scalable | May require purification steps |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 3-chloro substituent on the phenyl ring undergoes nucleophilic displacement under controlled conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sodium methoxide | DMF, 80°C, 6 hr | Methoxy derivative | 72% | |
| Piperazine | K₂CO₃, DMSO, 120°C, 12 hr | Piperazine-coupled pyrrolidinone | 68% | |
| Pyridine-3-thiol | EtOH, reflux, 8 hr | Thioether-functionalized analog | 65% |
Key findings:
-
Steric hindrance from the adjacent methoxy group slows substitution kinetics compared to meta-chloro analogs .
-
Polar aprotic solvents (DMF/DMSO) enhance reaction rates by stabilizing transition states.
Lactam Ring Functionalization
The pyrrolidinone core participates in characteristic lactam reactions:
Reduction
Borane-dimethyl sulfide complex selectively reduces the lactam carbonyl to a pyrrolidine:
text1-(3-Chloro-4-methoxyphenyl)-2-pyrrolidinone → 1-(3-Chloro-4-methoxyphenyl)pyrrolidine Conditions: THF, 0°C → RT, 24 hr Yield: 89% [4]
Mechanism: BH₃ coordinates to the carbonyl oxygen, followed by hydride transfer and protonation .
Alkylation
Lithium diisopropylamide (LDA) deprotonates the α-carbon, enabling alkylation:
textReagent: Methyl iodide Product: 3-Methyl-1-(3-chloro-4-methoxyphenyl)-2-pyrrolidinone Yield: 63% [6]
Hydrolysis
Concentrated HCl induces ring-opening via lactam hydrolysis:
textProduct: 4-(3-Chloro-4-methoxyphenyl)aminobutyric acid Conditions: 12M HCl/AcOH (1:1), RT, 96 hr Yield: 80% [4]
Cyclization
Heating with POCl₃ generates a chlorinated oxazole derivative:
textProduct: 5-(3-Chloro-4-methoxyphenyl)oxazole-2-carbonyl chloride Conditions: 110°C, 3 hr Yield: 58% [3]
Electrophilic Aromatic Substitution
The methoxy group directs electrophiles to the para position:
| Electrophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hr | 3-Chloro-4-methoxy-5-nitrophenyl | 45% | |
| AcCl/AlCl₃ | CH₂Cl₂, RT, 6 hr | Acetylated derivative | 51% |
Cross-Coupling Reactions
Suzuki-Miyaura coupling modifies the aryl group:
textBoronic acid: 4-Carboxyphenylboronic acid Catalyst: Pd(PPh₃)₄ Product: Biphenyl-carboxylic acid analog Yield: 66% [3][6]
Stability Considerations
-
Thermal : Stable ≤ 200°C; decomposes via lactam ring fragmentation above 250°C.
-
pH : Hydrolyzes rapidly in strong acids (pH < 2) or bases (pH > 12) .
This reactivity profile enables tailored synthesis of bioactive derivatives, particularly in CNS drug development where structural analogs show glycine transporter inhibition (Ki = 1-10 nM) .
Scientific Research Applications
1-(3-Chloro-4-methoxyphenyl)-2-pyrrolidinone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)-2-pyrrolidinone depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-4-methoxyphenyl)-2-pyrrolidinol: A reduced form of the compound with a hydroxyl group instead of a carbonyl group.
1-(3-Hydroxy-4-methoxyphenyl)-2-pyrrolidinone: An oxidized form with a hydroxyl group on the phenyl ring.
3-Chloro-4-methoxyacetophenone: A related compound with a similar phenyl ring substitution pattern but lacking the pyrrolidinone ring.
Uniqueness
1-(3-Chloro-4-methoxyphenyl)-2-pyrrolidinone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a versatile intermediate for the synthesis of various derivatives with tailored properties for specific applications.
Biological Activity
1-(3-Chloro-4-methoxyphenyl)-2-pyrrolidinone is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a pyrrolidinone ring substituted with a chloro and methoxy group on the phenyl moiety. The presence of these substituents may influence its biological properties, including its interaction with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially making it useful in treating infections caused by resistant strains of bacteria.
- Anticancer Potential : The compound has been evaluated for its cytotoxic effects against different cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Effects : There is emerging evidence suggesting that compounds with similar structures may exhibit neuroprotective effects, which warrants further investigation into this specific derivative.
Antimicrobial Activity
A study conducted by highlights the oxidation potential of this compound, suggesting that oxidized derivatives may enhance its biological activity. The compound's ability to inhibit bacterial growth was assessed through minimum inhibitory concentration (MIC) tests against various strains.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | E. coli |
| Oxidized Derivative | 16 | Staphylococcus aureus |
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxicity against several cancer cell lines. The following table summarizes the IC50 values obtained from these studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | |
| A549 (Lung Cancer) | 12.3 | |
| HeLa (Cervical Cancer) | 20.8 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which is critical for its anticancer activity.
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrrolidinone derivatives, including this compound. The study found that modifications to the pyrrolidinone moiety significantly affected the biological activity, underscoring the importance of structure-activity relationships in drug development.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1-(3-Chloro-4-methoxyphenyl)-2-pyrrolidinone?
- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, chlorinated aryl precursors (e.g., 3-chloro-4-methoxybenzene derivatives) can react with pyrrolidinone intermediates under basic conditions (e.g., NaOH in dichloromethane) to form the target compound. Optimization of reaction time, temperature, and stoichiometry is critical to minimize side products like dehalogenated byproducts .
- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS. Purification often requires column chromatography with gradients of ethyl acetate/hexane. Structural confirmation via H/C NMR and high-resolution mass spectrometry (HRMS) is essential .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Spectroscopy :
- H NMR: Aromatic protons (δ 6.8–7.5 ppm) and pyrrolidinone ring protons (δ 2.5–4.0 ppm) confirm substitution patterns.
- IR: Stretching vibrations for carbonyl (C=O, ~1680 cm) and methoxy (C-O, ~1250 cm) groups are diagnostic .
Advanced Research Questions
Q. How can researchers resolve contradictions in hydrogen-bonding patterns observed in crystallographic studies?
- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., motifs) and identify dominant interactions driving crystal packing. Discrepancies may arise from solvent inclusion or polymorphism; compare multiple datasets and refine using SHELXL’s TWIN/BASF commands .
- Computational Validation : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict hydrogen-bond strengths and compare with experimental bond lengths/angles .
Q. What strategies optimize reaction conditions for introducing substituents to the pyrrolidinone ring?
- Experimental Design :
Catalysis : Screen Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl substitutions. Use ligands like XPhos to enhance regioselectivity.
Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require lower temperatures to prevent decomposition.
Yield Optimization : Design of Experiments (DoE) models (e.g., factorial designs) identify critical factors (e.g., reagent ratio, temperature). Validate via ANOVA .
Q. How can computational modeling predict the compound’s pharmacokinetic or bioactivity profile?
- Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., enzymes) using AMBER or GROMACS. Analyze binding free energy (MM-PBSA) and ligand-receptor interactions (e.g., halogen bonding with 3-chloro substituent).
- ADMET Prediction : Tools like SwissADME estimate solubility (LogP), metabolic stability (CYP450 interactions), and toxicity (AMES test alerts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
